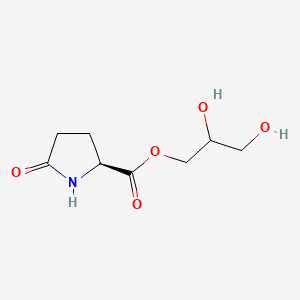
2,3-Dihydroxypropyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C8H13NO5. It is an ester formed from the reaction of 5-oxopyrrolidine-2-carboxylic acid and glycerol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 5-oxo-L-prolinate typically involves the esterification of 5-oxopyrrolidine-2-carboxylic acid with glycerol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
2,3-Dihydroxypropyl-5-oxo-L-prolinat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen in der Verbindung können zu Carbonylverbindungen oxidiert werden.
Reduktion: Die Carbonylgruppe im Prolin-Rest kann zu Alkoholen reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Die Hydrolyse kann mit Salzsäure (HCl) oder Natriumhydroxid (NaOH) unter Rückflussbedingungen durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Diketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von 5-Oxopyrrolidin-2-carbonsäure und Glycerin.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl-5-oxo-L-prolinat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenzielle Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Medikamentensynthese untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2,3-Dihydroxypropyl-5-oxo-L-prolinat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Substrat für Enzyme wirken, die an der Esterhydrolyse beteiligt sind, was zur Freisetzung von 5-Oxopyrrolidin-2-carbonsäure und Glycerin führt. Diese Produkte können dann an verschiedenen biochemischen Wegen teilnehmen und zelluläre Prozesse und Stoffwechselfunktionen beeinflussen .
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxypropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 5-oxopyrrolidine-2-carboxylic acid and glycerol. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,3-Dihydroxypropyl-5-oxo-D-prolinat
- 2,3-Dihydroxypropyl-5-oxo-L-pyrrolidin-2-carboxylat
- 2,3-Dihydroxypropyl-5-oxo-L-pyrrolidin-2-carboxamid
Einzigartigkeit
2,3-Dihydroxypropyl-5-oxo-L-prolinat ist aufgrund seiner spezifischen Esterbindung und des Vorhandenseins sowohl von Hydroxyl- als auch von Carbonyl-Funktionsgruppen einzigartig. Diese Kombination von Merkmalen ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht es zu einer vielseitigen Verbindung in verschiedenen wissenschaftlichen Anwendungen .
Eigenschaften
CAS-Nummer |
85136-14-7 |
|---|---|
Molekularformel |
C8H13NO5 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO5/c10-3-5(11)4-14-8(13)6-1-2-7(12)9-6/h5-6,10-11H,1-4H2,(H,9,12)/t5?,6-/m0/s1 |
InChI-Schlüssel |
XWZPJRNVELUELY-GDVGLLTNSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)OCC(CO)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















